

Angiotensin (1-9) signaling pathway and mechanism of action

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An In-depth Technical Guide to the **Angiotensin (1-9)** Signaling Pathway and Mechanism of Action

Introduction: The Evolving Renin-Angiotensin System

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates cardiovascular physiology, primarily through blood pressure control and electrolyte balance.[1] The classical RAS axis involves the conversion of angiotensinogen to angiotensin I (Ang I), which is then cleaved by Angiotensin-Converting Enzyme (ACE) to form the potent vasoconstrictor Angiotensin II (Ang II).[1][2] Ang II exerts most of its pathological effects, such as vasoconstriction, inflammation, and cellular growth, by binding to the Angiotensin II Type 1 Receptor (AT1R).[1][3]

In recent years, a counter-regulatory axis of the RAS has been identified, which opposes the actions of the classical ACE/Ang II/AT1R pathway.[1][4] This protective axis centers on Angiotensin-Converting Enzyme 2 (ACE2), which metabolizes Ang II to Angiotensin-(1-7) [Ang-(1-7)] and Ang I to Angiotensin-(1-9) [Ang-(1-9)].[1][5][6] While Ang-(1-7) and its receptor Mas are well-characterized, Ang-(1-9) has more recently emerged as a biologically active peptide with significant therapeutic potential.[1][7] This guide provides a comprehensive overview of the Ang-(1-9) signaling pathway, its mechanism of action, and the experimental evidence supporting its role in cardiovascular health.



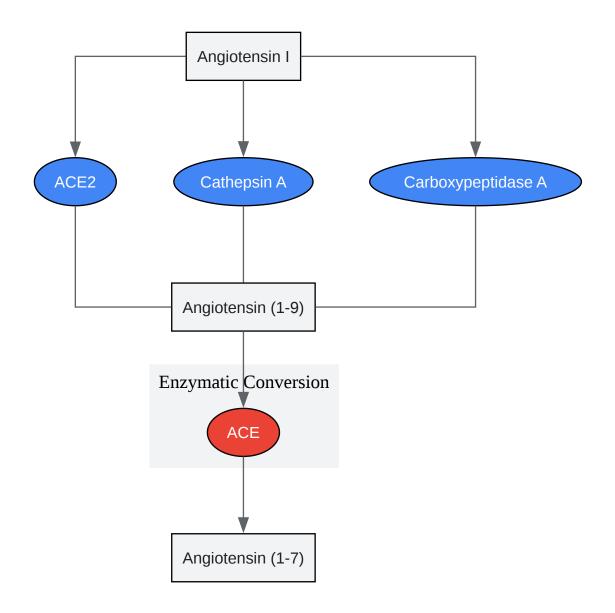
Formation of Angiotensin (1-9)

Ang-(1-9) is a nonapeptide generated from the cleavage of the C-terminal leucine from Ang I. [6] While ACE2 is a key enzyme in this conversion, other enzymes can also produce Ang-(1-9). [1][2]

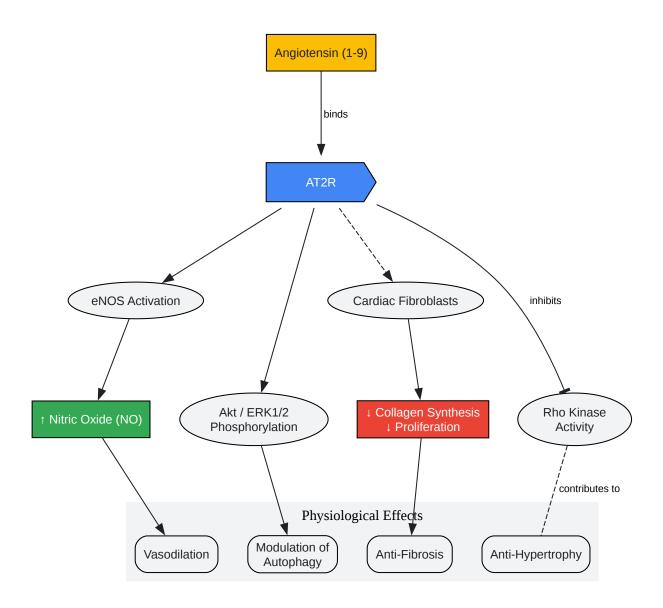
- Angiotensin-Converting Enzyme 2 (ACE2): ACE2, a homolog of ACE, functions as a carboxypeptidase that cleaves Ang I to form Ang-(1-9).[1][8]
- Cathepsin A: In human heart tissue, Cathepsin A has been identified as a major enzyme responsible for the liberation of Ang-(1-9) from Ang I.[2][9]
- Carboxypeptidase A: This enzyme is also capable of generating Ang-(1-9) from Ang I.[1][2]

Once formed, Ang-(1-9) can be further metabolized by ACE to generate the heptapeptide Ang-(1-7).[3][5] However, a growing body of evidence demonstrates that Ang-(1-9) has direct biological effects independent of its conversion to Ang-(1-7).[3][10]

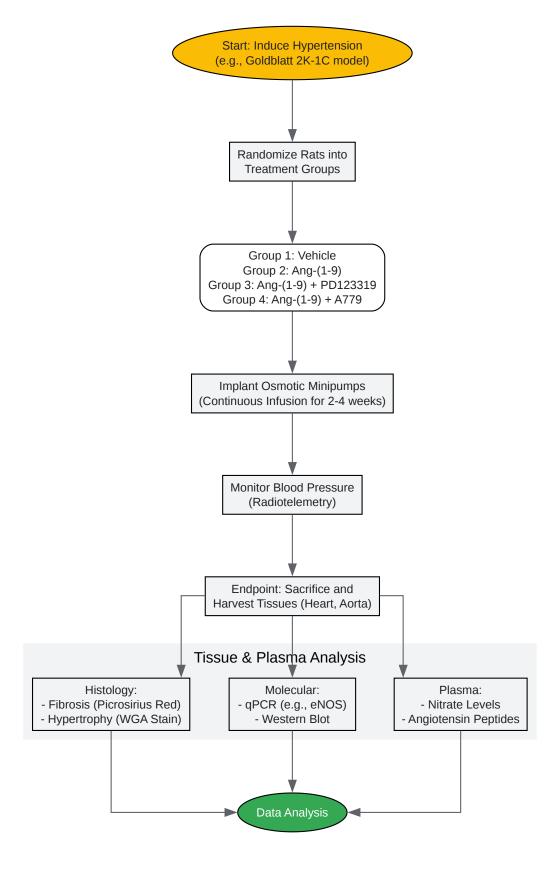












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